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This technical guide provides an in-depth exploration of the structure of the Translin octameric
ring, a crucial protein complex involved in mMRNA transport and regulation. The document
outlines the structural features, assembly, and functional implications of this fascinating
molecular machine, with a focus on quantitative data, experimental methodologies, and visual
representations to aid in research and drug development endeavors.

Core Structure and Conformations

The Translin protein forms a homo-octameric, barrel-shaped ring structure that is highly
conserved across species. This ring is the functional unit, capable of binding single-stranded
DNA (ssDNA) and RNA. Structural studies, primarily through X-ray crystallography and cryo-
electron microscopy (cryo-EM), have revealed that the Translin octamer can exist in multiple
conformations, most notably a "closed" and an "open" barrel state.[1][2] This conformational
flexibility is believed to be critical for its function in binding and releasing nucleic acid cargo.[3]

[4]

The octamer is formed by the association of two tetrameric rings, exhibiting a dimer of
tetramers arrangement with C2 and C4 symmetry axes.[4] Early electron microscopy studies
had suggested a C8 symmetry, but crystallographic data later clarified the dimer-of-tetramers
assembly.[4][5] The central channel of the octamer is where nucleic acid binding occurs, and its
dimensions vary between the open and closed states.[1][6] In the closed conformation, the
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nucleic acid binding residues are largely inaccessible, suggesting that a conformational change
to the open state is necessary for substrate binding.[4]

Quantitative Structural Data

The following tables summarize key quantitative data from structural studies of the human
Translin octamer, providing a comparative overview of the different conformations and the
experimental conditions used to resolve them.
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abstract

Note: Detailed information on interacting residues and precise channel dimensions often
requires analysis of the full structural data, which is beyond the scope of this summary.
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Assembly of the Translin Octamer

The formation of the functional octameric ring from individual Translin monomers is a critical
process. While the precise signaling pathways triggering assembly in vivo are not fully
elucidated, the structural data suggests a hierarchical assembly. It is proposed that monomers
first form dimers, which then assemble into tetramers. Two of these tetramers then associate to
form the final octameric ring. The C-terminal residues of the Translin protein have been shown
to be essential for this octamer formation and subsequent nucleic acid binding.[8]

Translin Monomer —XZ> Dimer —Xz> Tetramer —XZ> Octameric Ring

Click to download full resolution via product page
Hierarchical assembly of the Translin octameric ring.

Experimental Protocols

The determination of the Translin octamer structure has relied on several key biophysical and
structural biology techniques. Below are detailed overviews of the methodologies employed.

High-quality, pure protein is a prerequisite for any structural study. Recombinant human
Translin is typically expressed in Escherichia coli.

o Expression: The human TSN gene is cloned into an expression vector, often with a
polyhistidine tag to facilitate purification. The vector is then transformed into a suitable E. coli
strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl 3-D-1-
thiogalactopyranoside (IPTG).

 Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g.,
20mM Tris-HCI pH 8.0, 100mM NaCl, 1mM DTT, and protease inhibitors). Cells are then
lysed by sonication or high-pressure homogenization.

 Purification: The lysate is clarified by centrifugation. The soluble fraction containing the
recombinant Translin is then subjected to a series of chromatographic steps.
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o Affinity Chromatography: If a His-tag is used, the protein is first purified using a nickel-
nitrilotriacetic acid (Ni-NTA) column.

o lon-Exchange Chromatography: Further purification is achieved using an anion or cation
exchange column, depending on the isoelectric point of the protein and the buffer pH.

o Size-Exclusion Chromatography (SEC): The final purification step is typically SEC, which
separates proteins based on their size and helps to isolate the oligomeric state of interest
(the octamer). The purity of the final protein sample is assessed by SDS-PAGE.[9][10]

X-ray crystallography has been instrumental in providing high-resolution snapshots of the
Translin octamer in its different conformational states.

o Crystallization: Purified Translin protein is concentrated to a high concentration (typically 5-
10 mg/mL). Crystallization conditions are screened using vapor diffusion methods (hanging
or sitting drop). This involves mixing the protein solution with a precipitant solution and
allowing water to slowly evaporate, leading to protein crystallization.

o Data Collection: Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen. X-
ray diffraction data is then collected at a synchrotron source.

o Structure Determination and Refinement: The diffraction pattern is used to calculate an
electron density map. A model of the protein is then built into this map and refined to best fit
the experimental data. The quality of the final structure is assessed by parameters such as
R-factor and R-free.[5][7][11]

Cryo-EM, particularly single-particle analysis, is a powerful technique for determining the
structure of large protein complexes in their near-native state.

o Sample Preparation: A small volume of the purified Translin solution is applied to an EM grid,
blotted to create a thin film, and rapidly plunge-frozen in liquid ethane. This vitrifies the
sample, preserving the protein structure.

o Data Collection: The frozen grid is imaged in a transmission electron microscope at
cryogenic temperatures. Thousands of images of individual Translin octamers in different
orientations are collected.
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» Image Processing and 3D Reconstruction: The individual particle images are picked, aligned,
and classified. A 3D reconstruction of the Translin octamer is then generated by averaging
the classified images.
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General experimental workflow for Translin structure determination.

SAXS is a solution-based technique that provides information about the overall shape and
conformational flexibility of macromolecules. It has been used to study the dynamic nature of
the Translin octamer in solution.

o Sample Preparation: Purified Translin samples at different concentrations are prepared in a
well-defined buffer. A matching buffer blank is also prepared.

o Data Collection: The scattering of X-rays by the protein solution and the buffer blank is

measured at a SAXS beamline.

o Data Analysis: The buffer scattering is subtracted from the sample scattering. The resulting
scattering curve provides information about the radius of gyration (Rg), maximum particle
dimension (Dmax), and the overall shape of the Translin octamer in solution. SAXS data has
shown that in solution, Translin exists as a mixture of compact and more open states.[4]

Functional Implications and Drug Development

The structural understanding of the Translin octameric ring has significant implications for its
function. The conformational change from a closed to an open state is likely a key step in the
binding and transport of specific mMRNAs.[1][4] This mechanism could be a target for
therapeutic intervention. For example, small molecules that stabilize the closed conformation
could inhibit the function of Translin, which might be beneficial in diseases where Translin
activity is dysregulated. Conversely, molecules that promote the open state could potentially
enhance its activity. The detailed structural information now available provides a solid
foundation for structure-based drug design efforts targeting the Translin octamer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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